(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene
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Overview
Description
(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene is an organic compound characterized by the presence of a tert-butylsulfinyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene typically involves the reaction of tert-butylsulfinyl chloride with an appropriate alkene under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted alkenes depending on the substituent introduced.
Scientific Research Applications
(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene involves its interaction with molecular targets through its sulfinyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-tert-butylsulfinyl-2-methylbut-2-ene
- (E)-tert-butylsulfinyl-2-phenylethene
- Ethyl (S,E)-2-((tert-butylsulfinyl)imino)acetate
Uniqueness
(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene is unique due to its specific structural configuration and the presence of both tert-butyl and sulfinyl groups. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and research.
Properties
IUPAC Name |
(E)-1-tert-butylsulfinyl-2,3-dimethylbut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-8(2)9(3)7-12(11)10(4,5)6/h7-8H,1-6H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMACVNZVFUNE-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/S(=O)C(C)(C)C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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